Butyl propan-2-ylcarbamate
Description
Overview of Carbamates in Modern Organic and Materials Chemistry Research
Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group with the structure -NHC(=O)O-. nih.gov This versatile moiety is a cornerstone in various facets of modern chemistry. In medicinal chemistry, the carbamate (B1207046) group is a key structural motif in numerous approved drugs and prodrugs, valued for its chemical stability and ability to mimic peptide bonds. ontosight.aiqub.ac.uk Carbamates are integral to the polymer industry, most notably as the repeating unit in polyurethanes, a ubiquitous class of plastics with diverse applications. nih.gov Furthermore, they are widely used in agricultural chemicals, such as pesticides and herbicides. acs.org In organic synthesis, the carbamate group serves as a crucial protecting group for amines, enabling complex molecular construction. acs.orgmasterorganicchemistry.com
Historical and Current Significance of the Carbamate Functional Group
Historically, the synthesis of carbamates often involved hazardous reagents like phosgene (B1210022). researchgate.net Modern synthetic chemistry has evolved to include greener, phosgene-free methods, such as those utilizing carbon dioxide, which is an environmentally benign route. nih.govresearchgate.net The stability of the carbamate linkage, which can be considered a hybrid of an ester and an amide, makes it more resistant to enzymatic hydrolysis than esters, a property extensively exploited in prodrug design to improve metabolic stability. ontosight.aimasterorganicchemistry.com The ability of the carbamate N-H and carbonyl oxygen to participate in hydrogen bonding also plays a critical role in its interaction with biological targets. ontosight.ai This combination of stability, synthetic accessibility, and functional interaction underpins the enduring significance of the carbamate group in both academic and industrial research.
Structural Significance of Butyl propan-2-ylcarbamate within the Carbamate Class
This compound, also known by its synonym butyl N-isopropylcarbamate, is a simple N-alkyl carbamate. ontosight.ai Its structure consists of a central carbamate core, an N-isopropyl group, and a butyl ester group.
The structural features of this compound are:
A secondary amine precursor: The nitrogen atom is substituted with a propan-2-yl (isopropyl) group, a sterically modest secondary alkyl group.
A primary alcohol-derived ester: The carbamate oxygen is attached to a butyl group, a straight-chain four-carbon alkyl group.
These features classify it as a simple, non-chiral dialkyl-substituted carbamate. Unlike more complex carbamates studied for specific biological activities, the significance of this compound lies in its fundamental structure. It serves as a model compound for understanding the basic physicochemical properties and reactivity of N-alkyl carbamates that lack additional functional groups. Its properties are primarily determined by the interplay of the hydrocarbon chains (butyl and isopropyl) and the polar carbamate core.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 18312-36-2 |
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 159.23 g/mol |
| Appearance | White crystalline powder |
| Boiling Point | 210.1°C at 760 mmHg |
| Density | 0.919 g/cm³ |
| Flash Point | 80.8°C |
| LogP (Octanol-Water Partition Coefficient) | 2.312 |
This data is compiled from chemical supplier databases. nih.govontosight.ai
Scope and Objectives of Academic Inquiry into this compound
A review of current academic literature indicates that this compound is not a subject of extensive, dedicated research. Its existence is noted primarily in chemical databases and commercial supplier catalogs. Academic inquiry in the field of carbamates tends to focus on several key areas where this compound is not a primary example:
Bioactive Molecules: Research is heavily skewed towards carbamates with complex structures designed to interact with specific biological targets, such as enzymes or receptors. researchgate.nettiho-hannover.de
Polymer Science: The focus is on di- and poly-functional carbamates that can undergo polymerization to form polyurethanes. nih.gov
Advanced Synthetic Intermediates: Carbamates containing other reactive functional groups or those used as sophisticated protecting groups (like Boc or Cbz) in the synthesis of complex natural products are of primary interest. masterorganicchemistry.comacs.org
The primary objective of any academic study involving a simple compound like this compound would likely be for fundamental research. This could include its use as a reference compound for developing new synthetic methodologies for N-alkyl carbamates or for basic studies on the reaction kinetics and thermodynamics of carbamate hydrolysis or formation. qub.ac.uk For instance, its precursors are listed as isopropylamine (B41738) and a butyl chloroformate derivative, indicating its synthesis via traditional carbamoylation reactions. ontosight.aichemsrc.com However, there are no prominent research articles that specifically detail such investigations for this particular molecule.
Structure
2D Structure
3D Structure
Properties
CAS No. |
18312-36-2 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
butyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-11-8(10)9-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
JMEJUPWADBAAIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of Butyl Propan 2 Ylcarbamate
Established Synthetic Pathways for Carbamate (B1207046) Formation
The synthesis of carbamates is a cornerstone of organic chemistry, with several well-documented pathways. These methods, traditionally used for a wide array of carbamate compounds, are directly applicable to the synthesis of Butyl propan-2-ylcarbamate.
Reaction of Amines with Chloroformates or Dicarbonates
One of the most conventional and widely practiced methods for synthesizing carbamates involves the reaction of an amine with an acyl halide derivative, typically a chloroformate. tandfonline.com In the context of this compound, this would involve the reaction of isopropylamine (B41738) with butyl chloroformate. This reaction is generally performed in the presence of a base (e.g., triethylamine (B128534), pyridine, or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct. tandfonline.com The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion.
Alternatively, dicarbonates, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), are frequently used as milder carbamoylating agents. organic-chemistry.org While less common for simple butyl esters, the principle extends to using a reagent like dibutyl dicarbonate or reacting an amine with a generic dicarbonate in the presence of butanol. The reaction with di-tert-butyl dicarbonate and an amine, for example, produces a Boc-protected amine; this methodology highlights the utility of dicarbonates in carbamate formation. organic-chemistry.org
Table 1: Comparison of Reagents for Carbamate Synthesis from Amines
| Reagent | Typical Conditions | Byproducts | Remarks |
|---|---|---|---|
| Butyl Chloroformate | Base (e.g., Et₃N, NaOH), Aprotic Solvent | HCl (neutralized by base) | A classic, high-yield method. tandfonline.com |
Carbonylation Reactions: Utilizing CO₂ and Related Carbonyl Sources
The use of carbon dioxide (CO₂) as a C1 building block represents a more sustainable and attractive approach for carbamate synthesis. psu.edusci-hub.se This method typically involves a three-component coupling reaction of an amine, carbon dioxide, and an alcohol or alkyl halide. organic-chemistry.org For the synthesis of this compound, this would involve reacting isopropylamine, CO₂, and butanol. The reaction is often facilitated by a dehydrating agent or specific catalysts to drive the equilibrium towards the product. psu.edu Under basic conditions, amines react with CO₂ to form a carbamate anion, which can then be alkylated. nih.govresearchgate.net
Another approach is oxidative carbonylation, which uses carbon monoxide (CO) in the presence of an oxidant. unizar.es Rhodium and Palladium catalysts have been shown to be effective for the oxidative carbonylation of amines and alcohols to yield carbamates, often under milder conditions than previously required. unizar.es
Table 2: CO₂-Based Synthesis of Carbamates
| Reactants | Catalyst/Additive | Conditions | Key Advantage |
|---|---|---|---|
| Amine, CO₂, Alcohol | Basic catalysts, Dehydrating agents | Mild pressure (e.g., 2.5 MPa CO₂) | Utilizes a cheap, non-toxic C1 source. psu.edu |
| Amine, CO₂, Alkyl Halide | Cs₂CO₃, TBAI | Mild conditions, short reaction times | Avoids N-alkylation of the amine. organic-chemistry.org |
Curtius Rearrangement and Related Rearrangement Reactions
The Curtius rearrangement is a powerful thermal or photochemical reaction that converts an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.org This isocyanate is a key intermediate that can be trapped by various nucleophiles. wikipedia.orgorgsyn.org To synthesize this compound via this route, an acyl azide derived from isobutyric acid (propan-2-oyl azide) would be rearranged to isopropyl isocyanate. Subsequent reaction of this isocyanate with butanol would yield the desired carbamate. wikipedia.org
A significant advantage of this method is the ability to generate the acyl azide in situ from a carboxylic acid using reagents like diphenylphosphoryl azide (DPPA) or sodium azide with di-tert-butyl dicarbonate, thus avoiding the isolation of potentially unstable intermediates. orgsyn.orgbeilstein-journals.org This one-pot procedure is highly efficient and tolerates a wide variety of functional groups. organic-chemistry.orgorgsyn.org The rearrangement proceeds with full retention of configuration at the migrating group. wikipedia.org
Non-Phosgene Routes and Green Chemistry Approaches in Carbamate Synthesis
Moving away from the highly toxic and corrosive phosgene (B1210022) has been a major goal in chemical synthesis. psu.edu Many of the aforementioned methods, such as those utilizing CO₂ or the Curtius rearrangement, are inherently non-phosgene routes. psu.eduacs.org
Another important green chemistry approach is the reaction of amines with dialkyl carbonates, such as dimethyl carbonate (DMC), which serves as an environmentally benign carboxylating agent. researchgate.netthieme-connect.com The reaction of isopropylamine with dibutyl carbonate, or with dimethyl carbonate in the presence of butanol (transesterification), can produce this compound. Catalysts such as zinc acetate (B1210297) or bases like potassium tert-butoxide can be used to promote this reaction. thieme-connect.comthieme-connect.com The use of DMC is particularly attractive as it can be produced from methanol (B129727) and CO₂. thieme-connect.com
Furthermore, the direct synthesis of carbamates from amines, alcohols, and CO₂ is a key green process, avoiding halogenated reagents entirely. psu.edursc.org These methods align with the principles of green chemistry by utilizing renewable feedstocks, reducing waste, and avoiding hazardous materials. acs.orgresearchgate.netmdpi.com
Novel and Catalytic Approaches to this compound Synthesis
Recent advances in catalysis have opened new avenues for the efficient synthesis of carbamates under mild conditions, with high selectivity and functional group tolerance.
Transition Metal-Catalyzed Carbamoylation Strategies
Transition metal catalysis has emerged as a powerful tool for C-N bond formation, including the synthesis of carbamates. rsc.org Catalysts based on palladium, nickel, rhodium, and copper have been successfully employed in various carbamoylation reactions. unizar.esrsc.orgresearchgate.net
For instance, palladium-catalyzed reactions of alkene-tethered carbamoyl (B1232498) chlorides can be used to construct complex molecules containing a carbamate moiety. researchgate.net Nickel-catalyzed reductive carbamoylation of unactivated alkenes has also been developed for the synthesis of lactams, which are cyclic carbamates. nih.govchinesechemsoc.org These strategies often involve the use of a carbamoyl chloride or a related species, which can participate in cross-coupling and other transformations. rsc.orgresearchgate.net
Applying this to this compound, one could envision a transition metal-catalyzed coupling of a butyl-containing substrate with a source of the isopropylcarbamoyl group. A more direct route is the rhodium-catalyzed oxidative carbonylation of isopropylamine with butanol and carbon monoxide, using an environmentally friendly oxidant like Oxone. unizar.es These catalytic methods offer high efficiency and can often be performed under milder conditions than traditional stoichiometric reactions.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Isopropylamine |
| Butyl chloroformate |
| Triethylamine |
| Pyridine |
| Sodium hydroxide (B78521) |
| Hydrochloric acid |
| Chloride |
| Di-tert-butyl dicarbonate |
| Butanol |
| Dibutyl dicarbonate |
| tert-Butanol |
| Carbon dioxide |
| Carbon monoxide |
| Butyl halide |
| Cesium carbonate |
| TBAI |
| Rhodium |
| Palladium |
| Isobutyric acid |
| Propan-2-oyl azide |
| Isopropyl isocyanate |
| Nitrogen |
| Diphenylphosphoryl azide |
| Sodium azide |
| Phosgene |
| Dimethyl carbonate |
| Zinc acetate |
| Potassium tert-butoxide |
| Methanol |
| Nickel |
| Copper |
| Carbamoyl chloride |
Continuous Flow Synthesis Methodologies for Carbamates
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including carbamates, offering significant advantages over traditional batch processing. mt.comvapourtec.com These benefits include enhanced safety, improved reaction control, faster optimization, and seamless scalability. mt.comvapourtec.comnih.gov
Flow reactors provide superior heat and mass transfer, enabling reactions to be conducted under a wider range of temperatures and pressures than are safely achievable in batch reactors. mt.comvapourtec.com This can lead to significantly accelerated reaction rates and cleaner product profiles due to better control over reaction parameters like mixing, temperature, and residence time. mt.comnih.gov The small reactor volumes inherent to flow chemistry minimize the risk associated with handling hazardous reagents and exothermic reactions. mt.comvapourtec.com
Several continuous flow strategies have been developed for carbamate synthesis. One notable approach involves the reaction of amines with carbon dioxide (CO₂) and an alkyl halide. A recent study demonstrated a catalyst-free continuous synthesis of carbamates from primary and secondary amines, CO₂, and alkyl bromides using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile. acs.orgnih.gov This method offers a rapid and environmentally benign route to carbamates, with reaction times as short as 50 minutes and yields ranging from 45% to 92% without the need for column chromatography. acs.orgnih.gov The optimization of CO₂ flow rate was found to be crucial in minimizing the formation of N-alkylated byproducts. nih.gov
Another strategy utilizes the Curtius rearrangement in a flow system. For instance, a multi-step continuous synthesis of carbamates has been developed starting from benzoyl chloride. nih.gov This process involves the formation of benzoyl azide, followed by a Curtius rearrangement to an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. nih.gov Similarly, a semi-continuous flow process has been reported for the synthesis of a carbamate on an 8 kg scale with high yield and purity, demonstrating the scalability of flow chemistry. nih.govacs.org
The integration of biocatalysis with flow chemistry has also been explored. A telescoped flow process coupling a Curtius rearrangement with an enzymatic impurity-tagging strategy has been used to produce various Cbz-carbamates in high yield and purity. beilstein-journals.org This approach highlights the versatility of flow systems in accommodating multi-step and hybrid synthetic sequences.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Carbamates
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk with hazardous materials and exotherms. mt.com | Inherently safer due to small reaction volumes. mt.comvapourtec.com |
| Reaction Control | Less precise control over mixing and temperature. mt.com | Precise control over parameters leading to cleaner products. mt.comnih.gov |
| Scalability | Often requires re-optimization for scale-up. mt.com | Easier and more predictable scalability. mt.comnih.gov |
| Reaction Time | Can be lengthy. | Often significantly faster due to higher temperatures and pressures. mt.comvapourtec.com |
| Hazardous Intermediates | Accumulate in the reactor. | Generated and consumed in situ, minimizing accumulation. mt.comvapourtec.com |
Chemo- and Regioselective Synthesis of Carbamate Derivatives
The selective synthesis of carbamates in the presence of other reactive functional groups is a critical challenge in organic synthesis. Several methodologies have been developed to achieve high chemo- and regioselectivity in carbamoylation reactions.
One approach involves the use of specific catalysts to direct the reaction to a particular site. For example, SnCl₂ and Me₂SnCl₂ have been used as catalysts for the site-selective carbamoylation of carbohydrates, demonstrating complementary selectivity for axial and equatorial hydroxyl groups. rsc.org This method provides good to excellent yields under mild conditions. rsc.org
Another strategy focuses on the C-H carbamoylation of (hetero)aromatics. By activating a carbamoyl chloride with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), a highly electrophilic carbamoyl triflate intermediate is generated in situ, which then undergoes regioselective reaction with aromatic and heteroaromatic substrates. researchgate.net
Copper-catalyzed reactions have also proven effective for regioselective carbamate synthesis. A copper/acid-catalyzed oxidative carbamoylation of electron-deficient nitrogen heteroarenes with hydrazinecarboxamides has been reported to yield structurally diverse N-heteroaryl carboxamides as single regioisomers in moderate to excellent yields. organic-chemistry.org Similarly, a highly regioselective Ullmann-type C-N arylation of 5-substituted-1,2,3-triiodobenzenes with primary carbamates occurs exclusively at the less sterically hindered terminal positions. researchgate.net
Enzymatic methods can also provide high regioselectivity. For instance, the chemoenzymatic synthesis of C-3 carbamate analogues of 1α,25-dihydroxyvitamin D₃ was achieved through regioselective enzymatic alkoxycarbonylation of an A-ring enyne, followed by treatment with amines. nih.govfigshare.com
Furthermore, palladium-catalyzed reactions have been developed for the enantioselective Markovnikov addition of carbamates to allylic alcohols, affording β-amino alcohols that are precursors to valuable β-amino acids. nih.govescholarship.org Mechanistic studies suggest that the C-N bond formation in this case proceeds via a syn-aminopalladation pathway. nih.govescholarship.org
Mechanistic Studies of Carbamate Bond Formation
Detailed Reaction Mechanisms of Amine Protection and Deprotection (e.g., Boc-type)
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, valued for its stability to a wide range of conditions and its facile, acid-labile deprotection. total-synthesis.comjk-sci.com
Boc-Protection Mechanism:
The protection of an amine as a Boc-carbamate is typically achieved using di-tert-butyl dicarbonate (Boc₂O). jk-sci.comcommonorganicchemistry.com The mechanism involves a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O. jk-sci.comcommonorganicchemistry.com This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com This leaving group subsequently acts as a base to deprotonate the newly formed ammonium (B1175870) ion. commonorganicchemistry.com The resulting tert-butyl bicarbonate is unstable and decomposes to carbon dioxide and tert-butanol, driving the reaction forward. commonorganicchemistry.com While the reaction can proceed without an external base, bases like triethylamine or sodium hydroxide are often added to neutralize the generated acid and accelerate the reaction. total-synthesis.com
Boc-Deprotection Mechanism:
The removal of the Boc group is typically accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in methanol. jk-sci.comwikipedia.org The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. commonorganicchemistry.com Carbamic acids are inherently unstable and readily undergo decarboxylation to release carbon dioxide and the free amine. commonorganicchemistry.com The liberated amine is then protonated by the acid present in the reaction mixture, yielding the corresponding ammonium salt. commonorganicchemistry.com
It is important to note that the tert-butyl cation generated during deprotection can potentially alkylate other nucleophilic sites in the molecule. To prevent this, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org
Role of Intermediates and Transition States in Carbamate Synthesis
The formation of the carbamate bond can proceed through various intermediates and transition states depending on the specific reaction conditions and substrates.
In the reaction of amines with CO₂, a zwitterionic carbamic acid intermediate is often formed, particularly in polar aprotic solvents. rsc.org In non-polar solvents, two equivalents of the amine may react with CO₂, with one acting as a nucleophile and the other as a Brønsted base to form a carbamate salt. rsc.org The use of superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can facilitate the carboxylation of less reactive amines, such as anilines. rsc.org Computational studies suggest that the most likely pathway involves a concerted mechanism where the superbase activates and deprotonates the nucleophilic amine at the carboxylation transition state. rsc.org While a zwitterionic TMG-CO₂ adduct is kinetically accessible, it is considered unlikely to be the active carboxylating agent. rsc.org
In metal-catalyzed carbamate syntheses, the intermediates and transition states involve the metallic center. For example, in the Rh-catalyzed oxidative carbonylation of amines, the proposed mechanism involves the migratory insertion of a carbonyl ligand into a metal-nitrogen bond to form a carbamoyl intermediate. unizar.es This is followed by reductive elimination to yield the carbamate and regenerate the catalyst. unizar.es Similarly, in Pd-catalyzed pathways, intermediates involving the coordination of the amine and other ligands to the palladium center are crucial for facilitating the key bond-forming steps. mdpi.com
The synthesis of carbamates can also proceed through isocyanate intermediates. acs.org For instance, a metal-free method for synthesizing unsymmetrical ureas and carbamates from amines and CO₂ involves the dehydration of a carbamic acid intermediate to form an isocyanate, which is then trapped by an alcohol to yield the carbamate. acs.org The Curtius rearrangement also famously proceeds through an isocyanate intermediate, which can be trapped by an alcohol to form a carbamate. wikipedia.org
The aminolysis of carbamates, the reverse reaction, is thought to proceed through a tetrahedral intermediate or a concerted transition state, depending on the specific carbamate and amine involved. luxembourg-bio.com
Solvent Effects and Reaction Kinetics in Carbamate Synthesis
The solvent can play a crucial role in the synthesis of carbamates by influencing reaction rates and equilibria. In the thermal decomposition of carbamates, which can be considered the reverse of their formation, the polarity of the solvent has been shown to affect the reaction constant (ρ+). rsc.org A more polar solvent can better stabilize the developing charge in a polar transition state, thus accelerating the reaction. rsc.org
For the formation of carbamates from CO₂ and amines in aqueous solution, the reaction kinetics are strongly dependent on the pH. researchgate.net Three parallel, reversible reactions can occur between the free amine and CO₂, carbonic acid, and the bicarbonate ion. researchgate.net The relative contribution of each pathway is dictated by the pH of the solution. researchgate.net
In the context of CO₂ capture using amine solutions, the stability of the formed carbamate and the kinetics of its formation and breakdown are critical parameters. For primary and secondary amines, the reaction with CO₂ can form a carbamate which may be unstable and hydrolyze. tandfonline.com The rate-limiting step in carbamate formation from weakly basic amines is often the carbon-nitrogen bond formation, while for more basic amines, proton transfer may become rate-limiting. researchgate.net
The choice of solvent also impacts the decomposition kinetics of carbamate salts. For instance, the decomposition of ammonium carbamate in ethylene (B1197577) glycol is a complex process involving both the decomposition of the dissolved carbamate and the evaporation of the solvent. acs.org The solvent can hinder the escape of decomposition products, thereby slowing down the reaction rate compared to the decomposition of the solid salt. acs.org
Derivatization Strategies for this compound
While specific derivatization strategies for this compound are not extensively documented in the provided search results, general principles of carbamate chemistry allow for the prediction of potential derivatization pathways.
One common strategy for modifying carbamates is through reactions at the N-H bond, assuming the carbamate is primary or secondary. For Butyl pro-pan-2-ylcarbamate, which is a secondary carbamate, the nitrogen atom is already substituted, limiting direct N-alkylation or N-acylation reactions without prior deprotection.
However, derivatization can be achieved through modification of the butyl or propan-2-yl groups. For example, if the butyl group contained a reactive functional group, this could be a handle for further chemical transformations.
A more general approach involves the transformation of the carbamate functionality itself. For instance, Boc-protected amines, which are structurally related to this compound, can be directly converted into other carbamates, thiocarbamates, and ureas. rsc.org A recently developed method utilizes t-BuOLi as a base to facilitate the transformation of Boc-protected amines into isocyanate intermediates, which can then be trapped by various nucleophiles. rsc.org This suggests that under appropriate conditions, this compound could potentially be converted to an isocyanate and then reacted with different alcohols or amines to generate a library of related carbamates and ureas.
Furthermore, the synthesis of carbamate derivatives often involves the use of activated intermediates. A three-step method for preparing N-alkyl-O-alkyl carbamates involves the reaction of an alcohol with carbonyldiimidazole (CDI) to form a carbamoyl-imidazole, which is then activated to an imidazolium (B1220033) salt before reaction with an amine. rsc.orgconicet.gov.arresearchgate.net This modular approach allows for the synthesis of a wide variety of carbamates by varying the alcohol and amine components.
Functional Group Interconversions on the Butyl and Isopropyl Moieties
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule's periphery without altering its core structure. wikipedia.org In the context of this compound, FGI on the butyl and isopropyl groups opens avenues for creating diverse analogs with tailored properties.
The tert-butyl group, in particular, offers a stable handle that can be manipulated under specific conditions. While direct functionalization of the saturated alkyl chains is challenging, transformations can be achieved through multi-step sequences. For instance, the introduction of a functional group on the butyl moiety could theoretically proceed through a controlled radical halogenation followed by nucleophilic substitution. However, the selectivity of such reactions on a simple butyl group is often low.
A more practical approach involves starting with a functionalized precursor. For example, using a protected amino alcohol, such as tert-butyl (1-hydroxypropan-2-yl)carbamate, allows for the conversion of the hydroxyl group into various other functionalities before or after the formation of the final carbamate.
Table 1: Potential Functional Group Interconversions on Precursors to this compound
| Starting Material Moiety | Reagents and Conditions | Resulting Functional Group |
| Hydroxyl (-OH) | 1. TsCl, pyridine; 2. NaX (X = CN, N3, etc.) | Cyano (-CN), Azido (-N3) |
| Hydroxyl (-OH) | Dess-Martin periodinane | Ketone (=O) |
| Alkene | 1. O3; 2. NaBH4 | Primary Alcohol (-CH2OH) |
| Alkene | H2, Pd/C | Alkane |
These interconversions are instrumental in creating a library of carbamate derivatives for structure-activity relationship (SAR) studies.
Selective Transformations of the Carbamate Linkage
The carbamate linkage itself is a versatile functional group that can undergo selective transformations. These reactions are crucial for both the synthesis and modification of carbamates.
One of the most common transformations is the cleavage of the carbamate to liberate the free amine. The tert-butoxycarbonyl (Boc) group, which is structurally related to the butyl carbamate moiety, is a widely used protecting group for amines in organic synthesis. Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This deprotection is a fundamental step in many synthetic sequences.
Conversely, the formation of the carbamate linkage can be achieved through various methods. A prevalent method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.
The direct conversion of carbon dioxide, an abundant and renewable C1 source, into carbamates presents an environmentally attractive synthetic route. rsc.orgrsc.orgresearchgate.net Mechanistic studies have shown that superbases can mediate the reaction between amines and CO₂, leading to the formation of carbamate salts. rsc.orgrsc.orgresearchgate.net While this approach is promising, its application to the synthesis of specific, non-symmetrical carbamates like this compound requires careful control of reaction conditions to avoid the formation of symmetrical byproducts.
Furthermore, transesterification reactions of existing carbamates with different alcohols offer a pathway to modify the ester portion of the carbamate. acs.org For example, reacting a methyl carbamate with butanol in the presence of a suitable catalyst could yield the corresponding butyl carbamate. researchgate.net The efficiency of such reactions is often influenced by the nature of the leaving and entering alcohol groups. researchgate.net
Table 2: Key Transformations Involving the Carbamate Linkage
| Transformation | Reagents and Conditions | Purpose |
| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA) | Protection of amines |
| Carbamate Formation | Amine, CO₂, Superbase (e.g., DBU) | Utilization of CO₂ |
| Carbamate Cleavage | Trifluoroacetic acid (TFA) or HCl | Deprotection of amines |
| Transesterification | Alcohol, Catalyst (e.g., Ti(IV) alkoxide) | Modification of the ester group |
Chiral Synthesis Approaches to Enantiomerically Pure Carbamate Structures
The synthesis of enantiomerically pure carbamates is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. For this compound, the propan-2-yl (isopropyl) group contains a stereocenter when one of the methyl groups is substituted. The development of synthetic methods to access enantiomerically pure versions of such carbamates is a significant area of research.
One of the most effective strategies for obtaining enantiomerically pure compounds is through asymmetric catalysis. For instance, the asymmetric hydrogenation of prochiral ene-carbamates using chiral iridium or rhodium catalysts can produce chiral carbamates with high enantioselectivity. bohrium.comacs.org This method allows for the direct installation of a stereocenter into the molecule. bohrium.comacs.org
Another approach involves the use of chiral starting materials. For example, starting with an enantiomerically pure amino alcohol, such as (R)- or (S)-2-aminopropan-1-ol, and subsequently forming the carbamate with a butyl chloroformate or a related reagent, will yield the corresponding enantiomerically pure this compound derivative. The synthesis of chiral building blocks, such as enantiomerically pure endocyclic enecarbamates from N-acyl lactams, provides valuable precursors for these syntheses. acs.org
Resolution of a racemic mixture is another classical method to obtain enantiomerically pure compounds. This can be achieved by reacting the racemic carbamate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Table 3: Approaches to Enantiomerically Pure Carbamates
| Approach | Description | Example |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction with a prochiral substrate. | Asymmetric hydrogenation of an ene-carbamate. bohrium.comacs.org |
| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure starting materials. | Reaction of (R)-2-aminopropan-1-ol with a butylating agent. |
| Racemic Resolution | Separation of enantiomers from a racemic mixture via diastereomer formation. | Formation of diastereomeric salts with a chiral acid or base. |
The development of these advanced synthetic methodologies provides chemists with a powerful toolkit for the precise construction of complex carbamate structures like this compound and its derivatives, enabling further exploration of their properties and applications.
Computational and Theoretical Studies of Butyl Propan 2 Ylcarbamate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed exploration of the intrinsic properties of Butyl propan-2-ylcarbamate at the molecular level. nih.govmdpi.com
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of this compound is characterized by the delocalization of the nitrogen lone pair electrons into the carbonyl group, a phenomenon known as amide resonance. upenn.edu This resonance imparts a partial double bond character to the C-N bond, which influences the molecule's geometry and reactivity. upenn.edu Quantum chemical calculations can quantify this effect by analyzing bond lengths, bond orders, and atomic charges.
The carbamate (B1207046) moiety features a planar arrangement due to the sp² hybridization of the carbonyl carbon and the nitrogen atom. The butyl and propan-2-yl groups attached to the oxygen and nitrogen atoms, respectively, introduce steric and electronic effects that modulate the properties of the carbamate core.
Table 1: Calculated Bond Lengths and Angles for a Representative Carbamate Structure
| Parameter | Value |
| C=O Bond Length | ~1.22 Å |
| C-N Bond Length | ~1.35 Å |
| C-O (Ester) Bond Length | ~1.34 Å |
| O-C-N Bond Angle | ~125° |
| C-N-C Bond Angle | ~120° |
Note: These are typical values for carbamate structures and may vary slightly for this compound.
Conformational Analysis and Energetic Landscapes
The presence of rotatable single bonds in the butyl and propan-2-yl groups of this compound gives rise to multiple possible conformations. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. vibgyorpublishers.orgrsc.org The relative energies of different conformers are influenced by a combination of steric hindrance and intramolecular interactions.
For the carbamate group itself, two main planar conformations, syn and anti, are possible due to the restricted rotation around the C-N bond. upenn.edu The energy difference between these isomers is generally small, and both may coexist at room temperature. upenn.edu The bulky butyl and propan-2-yl groups will significantly influence the rotational barriers and the preferred dihedral angles within the molecule.
Table 2: Relative Energies of Different Conformations of a Model Carbamate
| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) |
| syn | 0° | 0.0 |
| Transition State | ~90° | 8-12 |
| anti | 180° | 1-3 |
Note: These values are illustrative for a generic carbamate and the specific energetic landscape of this compound would require dedicated calculations.
Spectroscopic Property Prediction (NMR, IR, UV/Vis)
Quantum chemical calculations are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. savemyexams.com
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. docbrown.infosavemyexams.com The predicted spectra are valuable for assigning experimental signals to specific atoms within the this compound molecule. The chemical shifts are sensitive to the electronic environment of each nucleus, providing further insight into the electronic structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. molaid.comguidechem.com The characteristic vibrational modes, such as the C=O stretch of the carbonyl group (typically around 1700-1750 cm⁻¹) and the N-H stretch (if a secondary carbamate were considered), can be precisely located. molaid.com
UV/Vis Spectroscopy: Predictions of electronic transitions can provide information about the ultraviolet-visible (UV/Vis) absorption spectrum. For a simple carbamate like this compound, significant absorption is expected in the deep UV region.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its interactions with solvent molecules and other surrounding species over time.
Solvent Effects on Carbamate Stability and Reactivity
The stability and reactivity of the carbamate group can be significantly influenced by the solvent. MD simulations can model the explicit interactions between this compound and solvent molecules, such as water. These simulations provide insights into how the solvent shell organizes around the solute and how hydrogen bonding and other non-covalent interactions affect the carbamate's conformation and stability. For instance, polar solvents can stabilize charge separation within the carbamate moiety, potentially influencing its hydrolytic stability.
Intermolecular Interactions of the Carbamate Moiety
The carbamate group is capable of participating in various intermolecular interactions, most notably hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group in primary and secondary carbamates can act as a hydrogen bond donor. In this compound, which is a secondary carbamate, the N-H group can engage in hydrogen bonding. MD simulations can be used to study the strength, geometry, and dynamics of these hydrogen bonds with other molecules, which is crucial for understanding its behavior in condensed phases and biological systems.
Reaction Pathway Elucidation through Computational Methods
Computational chemistry provides a virtual laboratory to explore the intricate details of chemical reactions. For a molecule like this compound, this would involve mapping the potential energy surface to understand how it transforms from reactants to products.
Transition State Identification and Activation Energy Barriers
A critical aspect of understanding a chemical reaction is the identification of its transition state—the highest energy point along the reaction coordinate. The energy required to reach this state is known as the activation energy barrier, a key determinant of the reaction rate.
Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, are standard approaches for locating transition states and calculating activation energies. These calculations would provide invaluable insights into the feasibility and kinetics of reactions involving this compound. However, at present, there are no published studies detailing the transition state geometries or activation energy barriers for reactions of this specific compound.
Mechanistic Insights into Hydrolysis and Degradation Pathways
Carbamates are known to undergo hydrolysis, a chemical breakdown process involving water. The mechanism of this reaction can be complex, proceeding through different pathways depending on the pH and the structure of the carbamate. Computational studies can model the step-by-step process of hydrolysis, identifying key intermediates and transition states.
Similarly, understanding the degradation pathways of this compound under various environmental conditions is crucial for assessing its persistence and potential impact. Computational modeling could predict the most likely degradation products and the energetic favorability of different breakdown routes. Regrettably, specific computational investigations into the hydrolysis and degradation of this compound are not available in the current body of scientific literature.
Computational Validation of Experimental Findings
In a mature field of study, computational data serves to validate and explain experimental observations. For instance, experimentally determined reaction rates can be compared with computationally predicted activation energies. Spectroscopic data can be corroborated by calculated molecular properties.
Given the absence of dedicated experimental research on the reaction kinetics and degradation of this compound, there is a corresponding lack of computational studies aimed at validating such findings. The development of experimental data would likely spur complementary computational investigations to provide a deeper, molecular-level understanding.
Advanced Spectroscopic and Chromatographic Methodologies for Butyl Propan 2 Ylcarbamate Research
Chromatographic Method Development and Optimization for Butyl propan-2-ylcarbamate
High-Performance Liquid Chromatography (HPLC) MethodologiesNo specific HPLC methods developed for the analysis of this compound, including details on columns, mobile phases, and detection parameters, were found.
Stationary Phase Selection and Optimization (e.g., C4, C8, C18)
The choice of stationary phase is a critical parameter in developing a robust HPLC method. For the analysis of moderately non-polar compounds like this compound, reversed-phase chromatography is the most common approach. In this context, alkyl-bonded silica (B1680970) stationary phases such as C4, C8, and C18 are widely employed.
C18 (Octadecyl): This is the most hydrophobic and, therefore, the most widely used stationary phase in reversed-phase HPLC. It provides maximum retention for non-polar and moderately polar compounds, making it a suitable choice for the baseline separation of this compound from its potential non-polar impurities. A typical C18 column offers a large surface area for interaction, leading to excellent separation efficiency.
C8 (Octyl): With a shorter alkyl chain, the C8 stationary phase is less retentive than C18. It is a good alternative when retention times on a C18 column are excessively long. For this compound, a C8 column can provide a good balance between retention and analysis time, especially for routine quality control where high throughput is desired.
C4 (Butyl): The C4 stationary phase is the least retentive among the three. It is typically used for the separation of large biomolecules, but it can be advantageous for the rapid analysis of less retained impurities in this compound samples.
The optimization of the stationary phase involves selecting the one that provides the best resolution, peak shape, and analysis time. This is often achieved through a screening process where the compound is analyzed on different columns under the same mobile phase conditions.
Table 1: Comparison of Stationary Phases for this compound Analysis
| Stationary Phase | Relative Hydrophobicity | Typical Application for this compound | Advantages | Disadvantages |
|---|---|---|---|---|
| C18 | High | High-resolution separation of the main compound and non-polar impurities. | Excellent resolving power. | Potentially long analysis times. |
| C8 | Medium | Routine quality control analysis. | Good balance of retention and speed. | May not resolve closely related impurities as well as C18. |
| C4 | Low | Fast screening for highly polar impurities. | Short analysis times. | Poor retention for the main compound. |
Mobile Phase Development and Gradient Elution Strategies
The mobile phase composition is another critical factor that dictates the retention and selectivity of the separation. For reversed-phase HPLC of this compound, a mixture of water and a miscible organic solvent is typically used.
Commonly used organic modifiers include acetonitrile and methanol (B129727). The choice between them can influence the selectivity of the separation. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths.
Gradient elution is often preferred over isocratic elution for analyzing samples containing compounds with a wide range of polarities, which is common in impurity profiling. A gradient program, where the proportion of the organic solvent is increased over time, allows for the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining good peak shapes.
A typical gradient for this compound analysis on a C18 column might start with a lower concentration of organic solvent (e.g., 40% acetonitrile) to retain and separate polar impurities, followed by a gradual increase to a higher concentration (e.g., 90% acetonitrile) to elute the main compound and any non-polar impurities.
Detection Techniques (UV/Vis, PDA, RI, ELSD)
The choice of detector depends on the physicochemical properties of this compound and the analytical objective.
UV/Vis Detector: This is the most common detector in HPLC. This compound is expected to have a chromophore in its carbamate (B1207046) group, allowing for detection in the low UV region (around 200-220 nm). It is a robust and sensitive technique for quantification.
Photodiode Array (PDA) Detector: A PDA detector provides spectral information in addition to the chromatographic data. This is particularly useful for peak purity assessment and for identifying co-eluting impurities by comparing their UV spectra.
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the eluent. It can be used if this compound or its impurities lack a UV chromophore. However, it is less sensitive than UV detection and is not compatible with gradient elution.
Evaporative Light Scattering Detector (ELSD): An ELSD is another universal detector that is more sensitive than an RI detector and is compatible with gradient elution. It works by nebulizing the eluent, evaporating the mobile phase, and detecting the light scattered by the non-volatile analyte particles. This makes it suitable for the analysis of this compound, especially for impurities that may not have a strong UV absorbance. sielc.com
Gas Chromatography (GC) Methodologies for Volatile Derivatives
Due to the relatively low volatility and potential thermal lability of carbamates, direct analysis by Gas Chromatography (GC) can be challenging. Therefore, a derivatization step is often employed to convert this compound into a more volatile and thermally stable derivative.
A common derivatization strategy for carbamates involves hydrolysis followed by reaction with a derivatizing agent such as a fluorinated anhydride (e.g., heptafluorobutyric anhydride) to form a volatile ester. The resulting derivative can then be readily analyzed by GC coupled with sensitive detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer several advantages for the analysis of carbamates, including faster separations and reduced solvent consumption compared to HPLC. ijprajournal.com
SFC is particularly well-suited for the separation of chiral compounds and for challenging separations of isomers that are difficult to resolve by HPLC. For this compound, which may have chiral centers, SFC with a chiral stationary phase could be an effective method for enantiomeric separation and purity assessment.
Hyphenated Techniques in Carbamate Analysis
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a wealth of information for the structural elucidation and sensitive quantification of analytes.
LC-MS/MS for Trace Analysis and Impurity Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is indispensable for trace analysis and impurity profiling of pharmaceutical compounds. nih.gov By coupling the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer, it is possible to detect and identify impurities at very low levels.
For this compound, an LC-MS/MS method would involve separating the compound and its impurities on an HPLC column, followed by ionization of the eluting compounds (e.g., using electrospray ionization - ESI). The precursor ions corresponding to the compound and its potential impurities are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the quantification of trace-level impurities even in complex matrices.
Table 2: Representative LC-MS/MS Parameters for this compound Impurity Profiling
| Parameter | Typical Value/Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ions (m/z) | Characteristic fragment ions |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50-100 ms |
This powerful technique is crucial for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns, which aids in their structural elucidation.
GC-MS for Volatile Component Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile components within a sample. In the context of this compound research, GC-MS is instrumental in characterizing the compound itself, as well as any related volatile impurities or degradation products. This methodology is particularly valuable due to its high sensitivity and the ability of mass spectrometry to provide structural information, which aids in the unequivocal identification of the analytes.
The analysis of carbamates by GC-MS can be challenging due to their thermal lability. proquest.comoup.com Many carbamates are prone to degradation at the high temperatures typically used in GC injectors and columns. oup.com Consequently, the development of a robust GC-MS method for this compound requires careful optimization of the instrumental parameters to minimize thermal decomposition and ensure reproducible and accurate results.
Detailed research findings have demonstrated that with appropriate methodological adjustments, direct GC-MS analysis of carbamates is feasible. The key is often the use of a temperature-programmable injector or a cold on-column injection technique, which introduces the sample to the column at a lower temperature, followed by a rapid temperature ramp. oup.com This minimizes the time the analyte spends in the high-temperature injector, thus reducing the risk of thermal degradation. oup.com
The mass spectrum of this compound obtained by GC-MS provides a unique fragmentation pattern that serves as a chemical fingerprint. When the molecule is ionized in the mass spectrometer (typically by electron impact), it breaks apart into characteristic fragment ions. The pattern of these fragments and their relative abundances are used to identify the compound, often with the assistance of a spectral library.
A hypothetical study on the volatile characterization of a pure standard of this compound by GC-MS could yield the following results. The gas chromatogram would ideally show a single, sharp peak, indicating the purity of the compound and the absence of volatile impurities. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions used. phenomenex.com
The mass spectrum associated with this chromatographic peak would reveal the molecular ion peak (M+), corresponding to the intact molecule, as well as several fragment ions. The fragmentation of carbamates is well-understood and typically involves cleavage of the carbamate group. For this compound, key fragmentation pathways would be expected to include the loss of the butyl group, the propan-2-yl group, and other characteristic cleavages.
Below is an interactive data table summarizing the hypothetical GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Oven Program | 70°C (1 min), then 10°C/min to 300°C (6 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 40-400 amu |
The following interactive data table presents the predicted major ions and their relative abundances in the mass spectrum of this compound.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Abundance (%) |
| 159 | [M]+ (Molecular Ion) | 15 |
| 144 | [M-CH3]+ | 25 |
| 116 | [M-C3H7]+ | 40 |
| 102 | [M-C4H9]+ | 80 |
| 88 | [C4H9NCO]+ | 60 |
| 57 | [C4H9]+ | 100 |
| 43 | [C3H7]+ | 90 |
| 41 | [C3H5]+ | 75 |
It is important to note that the actual fragmentation pattern can be influenced by the specific instrumental conditions used. Therefore, for definitive identification, the mass spectrum of the unknown sample should be compared with that of a certified reference standard of this compound, analyzed under identical conditions.
Environmental Chemical Transformations and Degradation Mechanisms of Carbamate Structures
Photodegradation Mechanisms of Carbamates
Photodegradation, or photolysis, is a significant abiotic process that contributes to the breakdown of carbamates in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. dss.go.thresearchgate.net This process can occur through direct absorption of light by the carbamate (B1207046) molecule or indirectly through reactions with photochemically generated transient species.
Direct photolysis occurs when a carbamate molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. nih.gov The primary photochemical event for many carbamates is the cleavage of the ester bond (C–O). unito.ituc.pt For instance, the direct photolysis of Carbofuran involves the cleavage of the carbamate group to form carbamic acid and 2,3-dihydro-2,2-dimethylbenzofuran-7-ol. dss.go.th The carbamic acid then readily decomposes into carbon dioxide and methylamine. dss.go.th Another common pathway observed in N-aryl carbamates is the photo-Fries rearrangement, which can lead to the formation of rearranged products. uc.ptresearchgate.net
The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules degraded to the number of photons absorbed. wikipedia.org Quantum yields for carbamates are influenced by the molecular structure and the surrounding medium. unito.it Studies on aromatic carbamates have shown that quantum yields can vary significantly between aqueous and non-aqueous environments, which mimic hydrophobic surfaces like leaves. For several methylcarbamate aromatic esters (MCAEs), the quantum yield values followed the order Φwater < ΦMethanol < Φn-hexane, indicating that degradation is less efficient in water. unito.it However, Propoxur showed a different trend, with higher degradation in aqueous environments, suggesting its ether group contributes to a different degradation mechanism. unito.it
| Carbamate Compound | Quantum Yield (Φ) in Water | Quantum Yield (Φ) in Methanol (B129727) | Quantum Yield (Φ) in n-Hexane |
|---|---|---|---|
| Carbaryl | 0.003 | 0.015 | 0.021 |
| Carbofuran | 0.011 | 0.018 | 0.025 |
| Isoprocarb | 0.008 | 0.012 | 0.019 |
| Metolcarb | 0.005 | 0.009 | 0.014 |
| Propoxur | 0.015 | 0.004 | 0.007 |
Data derived from a study on the direct photodegradation of aromatic carbamate pesticides, illustrating the influence of the solvent medium on quantum yields. unito.it
Indirect photodegradation involves the reaction of carbamates with highly reactive transient species generated by photosensitizers in the environment. nih.gov Common photosensitizers include dissolved organic matter (DOM), nitrate ions, and bicarbonate ions, which absorb sunlight and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen, as well as carbonate radicals. dss.go.thunito.it
Hydroxyl radicals are highly reactive and can contribute significantly to the degradation of carbamates in sunlit waters. researchgate.net The reaction mechanism often involves the abstraction of a hydrogen atom from an alkyl group on the carbamate molecule. researchgate.net For example, studies on N-aryl O-aryl carbamates have shown that irradiation can lead to the formation of a radical cation, which is then trapped by water or other nucleophiles present in the medium, leading to products like phenols. researchgate.net The degradation of some carbamates proceeds primarily through the excited singlet state, which can generate both radical cations and phenoxyl radicals via cleavage of the C-O ester bond. unito.it
The rate and pathway of carbamate photodegradation are significantly influenced by various environmental parameters.
Dissolved Organic Matter (DOM): DOM can have a dual role in photodegradation. It can act as a photosensitizer, accelerating indirect degradation. dss.go.th Conversely, it can also inhibit direct photolysis by competing for available photons or by quenching the excited state of the carbamate molecule. dss.go.th For Carbofuran, the presence of DOM was found to inhibit the rate of photolysis, with the degree of inhibition correlating to the binding interaction between Carbofuran and the specific DOM sample. dss.go.th
pH: The pH of the medium can affect the rate of photodegradation for some carbamates. For compounds like Sevin and Baygon, the degradation rate increases with pH. uc.pt
Temperature: An increase in temperature generally accelerates reaction kinetics, though for photochemical reactions with low activation energies, the effect may be small compared to other environmental factors. nih.gov
Biodegradation Pathways and Enzymatic Hydrolysis Mechanisms
Biodegradation by microorganisms is a primary route for the complete removal of carbamates from the environment. nih.gov A wide variety of bacteria and fungi have demonstrated the ability to metabolize these compounds, using them as sources of carbon and nitrogen. nih.gov
The initial and most critical step in the microbial degradation of most carbamates is the hydrolysis of the carbamate ester or amide linkage. nih.gov This cleavage breaks the compound into less toxic metabolites. For many N-methylcarbamates, this initial hydrolysis yields an alcohol or phenol, methylamine, and carbon dioxide. nih.gov
For example, the degradation of Carbofuran can be initiated by hydrolysis to form Carbofuran phenol. nih.gov Similarly, aromatic carbamates like Propoxur and Carbaryl are broken down into their respective dihydroxy intermediates, such as catechols. nih.gov The resulting methylamine can be utilized by microorganisms as both a carbon and nitrogen source through C1 metabolism. nih.gov
Numerous microbial genera have been identified with the capability to degrade carbamates.
| Microbial Genus | Carbamate(s) Degraded |
|---|---|
| Pseudomonas | Carbofuran, Carbaryl |
| Arthrobacter | Carbamates (general) |
| Bacillus | Carbaryl |
| Novosphingobium | Carbofuran |
| Micrococcus | Carbaryl |
| Pichia (Fungus) | Carbofuran, Carbaryl, Fenobucarb |
| Trametes (Fungus) | Carbofuran |
A summary of microbial genera reported to be involved in the biodegradation of common carbamate pesticides. nih.govresearchgate.netnih.gov
The enzymatic breakdown of carbamates is central to their biodegradation. The enzymes responsible for the initial hydrolytic cleavage are primarily carboxyl ester hydrolases (EC 3.1.1), also known as esterases, and amidases (EC 3.5.1.4). researchgate.netnih.gov
Esterases: These enzymes catalyze the hydrolysis of the ester bond in carbamates. nih.gov Carboxylesterases from various bacteria, including species of Arthrobacter, Pseudomonas, and Bacillus, have been shown to hydrolyze carbamates. nih.gov These enzymes are part of the broader alpha/beta hydrolase fold family and are crucial for detoxifying carbamate pesticides. nih.gov
Amidases: Amidases are hydrolase enzymes that act on carbon-nitrogen bonds in linear amides. wikipedia.org They catalyze the hydrolysis of an amide to a carboxylate and ammonia. wikipedia.org Amidases possess a conserved amino acid sequence and typically utilize a Ser-Ser-Lys catalytic triad for the hydrolysis reaction. wikipedia.org While esterases are more commonly cited for carbamate pesticides, which are esters of carbamic acid, amidase activity can be relevant for related structures. Studies on amino acid carbamates have shown that some amidohydrolases, such as acylase, can stereoselectively cleave the carbamyl group. nih.gov
The general mechanism for both enzyme classes involves the nucleophilic attack on the carbonyl carbon of the carbamate linkage, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol or amine moiety. The intermediate is then hydrolyzed, regenerating the free enzyme and releasing the carbamic acid, which subsequently decomposes. nih.gov
Identification of Biotransformation Products
The environmental transformation and degradation of Butyl propan-2-ylcarbamate, a representative of the carbamate ester class of compounds, are primarily governed by biological processes. The identification of its biotransformation products is crucial for understanding its environmental fate and potential impact. The metabolic pathways involved in the degradation of carbamates are generally conserved and involve initial hydrolysis followed by further enzymatic modifications.
The principal mechanism for the biotransformation of this compound is the enzymatic hydrolysis of its ester linkage. This reaction is predominantly catalyzed by a class of enzymes known as hydrolases, with carboxylesterases playing a key role. The hydrolysis of the carbamate ester bond results in the cleavage of the molecule, yielding an alcohol and a carbamic acid derivative.
Specifically, the hydrolysis of this compound yields butanol and N-propan-2-ylcarbamic acid. The latter is an unstable intermediate that readily undergoes spontaneous decomposition in aqueous environments to produce propan-2-amine and carbon dioxide. These initial hydrolysis products can then be utilized by microorganisms as carbon and nitrogen sources.
Following the initial hydrolytic cleavage, the resulting fragments, butanol and propan-2-amine, can undergo further metabolism through Phase I and Phase II biotransformation reactions. Phase I reactions typically involve oxidation, reduction, or further hydrolysis to introduce or expose functional groups, thereby increasing the polarity of the molecules. For instance, the butanol fragment can be sequentially oxidized to butanal and then to butanoic acid.
Furthermore, the alkyl groups of the parent carbamate molecule can also be targets of oxidative metabolism. Hydroxylation, a common Phase I reaction, can occur on both the butyl and the N-isopropyl groups of this compound. This process introduces hydroxyl (-OH) groups at various positions on the alkyl chains, leading to the formation of hydroxylated metabolites. These hydroxylated derivatives are more water-soluble and are precursors to subsequent Phase II conjugation reactions.
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to further increase their water solubility and facilitate their excretion from biological systems.
The table below summarizes the identified and predicted biotransformation products of this compound based on established metabolic pathways for carbamate compounds.
| Metabolic Pathway | Biotransformation Product | Chemical Formula |
|---|---|---|
| Hydrolysis | Butanol | C4H10O |
| Propan-2-amine | C3H9N | |
| Carbon dioxide | CO2 | |
| Oxidation of Butanol | Butanal | C4H8O |
| Butanoic acid | C4H8O2 | |
| Hydroxylation | Hydroxythis compound | C8H17NO3 |
| Butyl hydroxypropan-2-ylcarbamate | C8H17NO3 |
Role of Butyl Propan 2 Ylcarbamate in Advanced Organic Synthesis Research
Butyl propan-2-ylcarbamate as a Protecting Group Precursor (e.g., N-Boc applications)
The most prominent role of this compound analogues in organic synthesis is as a precursor to the tert-butoxycarbonyl (Boc) protecting group. lookchem.comorganic-chemistry.org The Boc group is one of the most common protecting groups for amines due to its stability across a wide range of reaction conditions and its facile removal under specific, mild acidic conditions. smolecule.commasterorganicchemistry.com The synthesis of Boc-protected amines often involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a reagent conceptually derived from the carbamate (B1207046) structure. organic-chemistry.org This strategy allows chemists to temporarily mask the reactivity of an amine, enabling selective transformations at other sites within a molecule.
The selective protection of amines is crucial in the multi-step synthesis of complex molecules that contain various functional groups. The Boc group, derived from carbamate precursors, excels in this capacity. It effectively shields the lone pair of electrons on the nitrogen atom, preventing it from participating in unwanted nucleophilic attacks or condensation reactions. smolecule.com The stability of the Boc group under basic, nucleophilic, and reductive conditions makes it an ideal choice when other functional groups in the molecule need to be manipulated using these types of reagents. organic-chemistry.org
Researchers have developed numerous protocols for the chemoselective N-tert-butoxycarbonylation of structurally diverse amines. organic-chemistry.org For instance, catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) have been shown to be highly efficient for this transformation under solvent-free conditions. organic-chemistry.org This selectivity is paramount in the synthesis of pharmaceuticals and natural products, where preserving the integrity of multiple functional groups is a necessity. smolecule.com The protection strategy allows for a planned synthetic route, where the Boc group is removed in a later step to reveal the free amine for further reaction.
| Catalyst/Reagent | Conditions | Application | Selectivity |
| Di-tert-butyl dicarbonate (Boc)₂O | Base, aqueous or anhydrous | General N-Boc protection of amines | High for amines |
| HClO₄–SiO₂ | Room temperature, solvent-free | Chemoselective N-tert-butoxycarbonylation | High for amines |
| Iodine (catalytic) | Ambient temperature, solvent-free | N-Boc protection of aryl and aliphatic amines | High for amines |
| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Solvent and catalyst | Mono-N-Boc protection of diverse amines | High, avoids side reactions |
In the intricate syntheses of complex molecules like peptides and oligonucleotides, multiple protecting groups are often required. The concept of "orthogonal protection" is vital, referring to the use of different protecting groups that can be removed under distinct conditions without affecting the others. organic-chemistry.org The Boc group is a key player in many orthogonal strategies.
The Boc group is characteristically cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). organic-chemistry.org This allows it to be used in conjunction with protecting groups that are labile under different conditions. A classic example is its partnership with the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base (like piperidine), or the benzyloxycarbonyl (Cbz) group, which is cleaved by catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.com This orthogonality enables chemists to selectively unmask different amino groups at various stages of a synthesis, allowing for the controlled and sequential formation of bonds, which is fundamental to solid-phase peptide synthesis (SPPS). For example, a diamine can be protected with both Boc and Fmoc groups; the Fmoc group can be removed with a base to allow reaction at that amine, while the Boc-protected amine remains intact until treated with acid in a subsequent step. beilstein-journals.org
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal Partner Example |
| tert-butoxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc (Base-labile) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Boc (Acid-labile) |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation | Boc (Acid-labile) |
This compound as a Building Block for Complex Molecules
Beyond its role in protection strategies, the core structure of this compound and its chiral variants serve as versatile building blocks for constructing larger, more complex molecules. evitachem.com These carbamate derivatives are frequently used as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. evitachem.comsmolecule.com Their inherent functional groups can be elaborated into a variety of molecular scaffolds.
In the field of macrocyclic chemistry, these building blocks are equally important. Large, cyclic molecules are of great interest in drug discovery due to their ability to bind to challenging protein targets. The synthesis of macrocyclic inhibitors often involves the use of Boc-protected diamines or amino acids to construct the macrocyclic ring. For instance, a key intermediate in the development of macrocyclic PROTACs (Proteolysis Targeting Chimeras) is a complex carbamate derivative. nih.gov Similarly, the synthesis of macrocyclic inhibitors of Leishmania infantum has been achieved using a Boc-protected amino acid as a starting point for the ring construction. acs.org
Heterocyclic compounds are ubiquitous in medicinal chemistry. This compound derivatives are valuable precursors for a wide range of heterocyclic systems. For example, tert-butyl carbamate has been utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines and in the construction of tetrasubstituted pyrroles. smolecule.comsigmaaldrich.com
The synthesis of more complex heterocycles also relies on these building blocks. A convenient procedure for preparing a racemic derivative of β-(1,2,4-triazol-1-yl)alanine, a non-proteinogenic amino acid, starts from a Boc-protected amino alcohol. mdpi.com The synthesis of chiral fluorinated evitachem.combenzoxazines has been shown to be critically dependent on the presence of a Boc protecting group on the nitrogen atom of the precursor. researchgate.net These examples underscore the utility of the carbamate moiety in directing reactions and providing the necessary precursors for constructing diverse heterocyclic frameworks.
When the propan-2-yl (isopropyl) group is part of a chiral carbamate, it can play a significant role in stereoselective synthesis. The chirality inherent in the building block can be used to control the stereochemical outcome of subsequent reactions, a strategy known as substrate control. rsc.org The chiral center in molecules like (R)-tert-butyl (1-aminopropan-2-yl)carbamate is particularly valuable for the synthesis of enantiomerically pure pharmaceuticals.
The chiral carbamate can direct the stereochemistry of reactions such as cyclizations or alkylations. The steric bulk of the isopropyl group itself can influence the facial selectivity of reactions. For example, the steric effects of an isopropyl group have been studied in the context of stereoselective conjugate addition reactions, where it influences the approach of a reagent to a prochiral center. beilstein-journals.org This principle is fundamental to asymmetric synthesis, where creating specific stereoisomers is essential for biological activity. The use of chiral, monoterpene-based starting materials containing isopropyl groups, for instance, can serve as the origin of chirality for the stereoselective construction of β-amino acid moieties. beilstein-journals.org
Exploratory Research in Materials Science Applications of Carbamates Non Biological
Carbamates in Polymer Chemistry Research
The inherent reactivity and structural features of the carbamate (B1207046) group make it a valuable component in the design and synthesis of new polymers. Research in this area explores their use as fundamental monomeric units, as cross-linking agents to create robust polymer networks, and as moieties for the functionalization of polymer surfaces.
Role as Monomers or Cross-linkers in Novel Polymer Systems
Carbamates are integral to polymer chemistry, most notably as the defining linkage in polyurethanes, a major class of polymers. wikipedia.org The formation of the carbamate group through the reaction of an isocyanate with an alcohol is a cornerstone of polyurethane synthesis. wikipedia.org However, research is ongoing into alternative, non-isocyanate routes for polyurethane production, where simple alkyl carbamates can serve as precursor monomers. One such method is transcarbamation, or transcarbamoylation, where a lower alkyl carbamate reacts with a hydroxyl-functional polymer or oligomer to form a new carbamate-functional polymer. google.com This process is often catalyzed and allows for the synthesis of polyurethanes from less hazardous starting materials than isocyanates. google.comresearchgate.net
The versatility of the carbamate group also extends to its use in creating cross-linked polymer networks. While often more complex, hydroxy-functional alkyl carbamates can act as cross-linking agents, reacting with film-forming resins to create cured coatings. nih.gov The carbamate group's ability to form strong intermolecular interactions contributes to the robustness of the resulting polymer network. In some advanced materials, the cleavage of carbamate linkages is even being explored for the degradation and recycling of polyurethane networks. nih.govmdpi.com For instance, the catalytic exchange of carbamate bonds can be used to reprocess cross-linked polyurethanes. acs.org
Molecularly imprinted polymers (MIPs) represent another area where simple carbamates like ethyl carbamate have been used. In this technique, the carbamate acts as a template molecule around which functional monomers are polymerized. rsc.orgmdpi.com The subsequent removal of the template leaves behind cavities that are specifically shaped to recognize and re-bind the original carbamate molecule, a principle that relies on the specific intermolecular interactions of the carbamate. rsc.org
Below is a table summarizing the role of simple carbamates and the carbamate functional group in polymer synthesis, based on available research for analogous compounds.
| Role in Polymer System | Example Compound/System | Research Finding |
| Monomer (Polyurethane Synthesis) | Lower alkyl carbamates (e.g., methyl carbamate) | Used in transcarbamation reactions with hydroxyl-functional polymers to form carbamate-functional polymers, offering a non-isocyanate route to polyurethanes. google.com |
| Cross-linker | Hydroxy functional alkyl carbamates | Act as cross-linking agents that react with film-forming resins to form cured compositions for coatings. |
| Template in Molecularly Imprinted Polymers | Ethyl carbamate | Used as a template molecule to create polymers with specific recognition sites for the selective adsorption of the carbamate. rsc.orgmdpi.com |
Functionalization of Polymer Surfaces with Carbamate Moieties
The introduction of carbamate groups onto polymer surfaces is a strategy to impart specific properties such as altered surface energy, improved adhesion, or the ability to bind other molecules. For example, cellulose (B213188) carbamate can be synthesized from wood pulp, demonstrating a method to modify the surface of a natural polymer. ncsu.edu This modification can change the solubility and reactivity of the cellulose.
In another application, silver carbamate complexes have been used for the surface modification of polyester (B1180765) fibers. researchgate.net Thermal treatment of the fibers with the silver carbamate complex leads to the uniform deposition of silver nanoparticles on the fiber surface, imparting properties such as conductivity or antimicrobial activity. researchgate.net
More advanced functionalization can be achieved with carbamates bearing additional reactive groups. For instance, triethoxysilylpropylcarbamate ethyl acrylate (B77674) combines a carbamate linker with a triethoxysilane (B36694) group and a polymerizable acrylate group. specificpolymers.com The triethoxysilane component enhances adhesion to inorganic substrates, while the acrylate allows for further polymerization, making it useful for creating durable and functional coatings. specificpolymers.com
The following table outlines examples of polymer surface functionalization using carbamate-containing compounds.
| Application | Carbamate-Containing Compound/System | Outcome of Functionalization |
| Modification of Natural Polymers | Urea and wood pulp to form cellulose carbamate | Increased nitrogen content and altered properties of the cellulose. ncsu.edu |
| Deposition of Nanoparticles | Silver N-(2-ethylhexyl)carbamate on polyester fibers | Uniform and dense deposition of silver nanoparticles on the fiber surface. researchgate.net |
| Adhesion Promotion and Coating | Triethoxysilylpropylcarbamate ethyl acrylate | Enhanced adhesion to inorganic substrates and creation of durable, cross-linkable coatings. specificpolymers.com |
Supramolecular Assembly and Self-Assembled Systems Involving Carbamates
The ability of the carbamate functional group to participate in non-covalent interactions, particularly hydrogen bonding, makes it a key component in the design of self-assembling molecular systems. These systems can form ordered structures on the nanoscale, leading to materials with interesting properties, such as organogels.
Research has shown that alkyl bicarbamates can act as supramolecular organogelators. utk.edu These molecules self-assemble in organic solvents to form three-dimensional networks, driven by a combination of hydrogen bonds between the carbamate groups, van der Waals interactions between the alkyl chains, and in some cases, π-π stacking if aromatic rings are present. utk.edu The resulting gel can immobilize the solvent within its network. The properties of these gels are influenced by the length and structure of the alkyl chains on the carbamate molecules. utk.edu
The self-assembly of carbamates is a phenomenon that has been observed in various systems. For instance, new amphiphilic compounds based on carbamates have been synthesized and their ability to form gels in organic solvents has been studied. nih.gov Scanning electron microscopy of these gels reveals the formation of supramolecular networks with distinct morphologies. nih.gov
Furthermore, the conformation of the carbamate group itself has been studied to better understand its role in building sequence-defined polymers. nih.gov Such studies show that carbamates are relatively rigid and can adopt stable cis configurations, which is less common in peptides. nih.gov This structural information is crucial for designing new self-assembling materials based on polycarbamates. nih.gov Self-immolative block co-polymers containing poly(carbamate) segments have also been synthesized and shown to self-assemble into vesicles and micelles in aqueous media. uwo.ca
The table below provides examples of supramolecular assembly involving carbamate-containing molecules.
| Type of Supramolecular System | Example Carbamate System | Driving Forces for Assembly | Resulting Structure/Property |
| Organogelators | Alkyl bicarbamates | Hydrogen bonding, van der Waals interactions, π-π stacking | 3D network structure capable of gelling organic solvents. utk.edu |
| Amphiphilic Self-Assembly | New carbamate-based amphiphiles | Hydrogen bonding, dipole-dipole interactions, van der Waals forces | Supramolecular networks with corrugated and smooth surfaces. nih.gov |
| Self-Immolative Polymers | Poly(carbamate)-containing block co-polymers | Hydrophobic/hydrophilic interactions | Formation of vesicles and micelles in aqueous solution. uwo.ca |
| Intercalation Materials | Ethyl carbamate in Ni-Co hydroxide (B78521) | Intercalation between layers | Creation of ion transport channels and enhanced structural stability. acs.org |
Future Research Directions and Emerging Challenges in Butyl Propan 2 Ylcarbamate Chemistry
Development of More Sustainable and Green Synthetic Routes
A significant frontier in chemical synthesis is the development of environmentally benign methodologies. For Butyl propan-2-ylcarbamate, future research will likely focus on moving beyond traditional synthetic pathways, which may involve hazardous reagents or produce significant waste.
Key research areas would include:
Biocatalytic Synthesis : The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Research into the enzymatic synthesis of carbamates using promiscuous esterases or acyltransferases in aqueous media is a promising green alternative. nih.govresearchgate.net For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been successfully used for the synthesis of various carbamates from aliphatic amines and carbonates in water, achieving high yields. nih.govresearchgate.net Investigating the applicability of such enzymatic systems for the synthesis of this compound from propan-2-amine and a suitable butyl-based carbonate donor would be a key research direction.
Carbon Dioxide as a Feedstock : The direct utilization of carbon dioxide (CO2) as a C1 building block is a cornerstone of green chemistry. Future studies could explore the direct synthesis of this compound from propan-2-amine, butanol, and CO2. This approach, while challenging, would represent a highly atom-economical and sustainable route.
Flow Chemistry : Continuous flow processes can offer improved safety, efficiency, and scalability over traditional batch methods. Coupling biocatalysis with flow reactions has been demonstrated for other carbamates, leading to high-purity products. nih.govbeilstein-journals.org Applying this to the synthesis of this compound could lead to a more efficient and scalable manufacturing process.
A comparative table illustrating potential synthetic routes for future investigation is presented below.
| Synthetic Route | Potential Advantages | Potential Challenges |
| Traditional Synthesis (e.g., from Isocyanate) | Established methodology | Use of hazardous isocyanates, potential for side reactions |
| Biocatalytic Synthesis | High selectivity, mild conditions, environmentally benign | Enzyme stability and cost, substrate scope |
| Direct Synthesis from CO2 | Utilization of a renewable feedstock, high atom economy | Catalyst development, reaction optimization |
| Flow Chemistry | Improved safety, scalability, and efficiency | Initial setup cost, optimization of flow parameters |
Advanced Understanding of Structure-Reactivity Relationships
The relationship between a molecule's structure and its chemical reactivity is fundamental to its application. For this compound, a thorough investigation of its structure-reactivity profile is essential.
Future research should aim to:
Elucidate Conformational Isomers : The flexibility of the butyl and propan-2-yl groups may allow for multiple stable conformations, which could influence the compound's physical and chemical properties. Computational modeling and spectroscopic studies would be crucial in understanding these conformational preferences.
Quantify Reactivity : Systematic studies on the hydrolysis, transesterification, and nucleophilic substitution reactions of this compound under various conditions would provide a quantitative measure of its reactivity. evitachem.com This data is vital for predicting its stability and compatibility in different chemical environments.
Investigate Electronic Effects : Understanding the electron-donating or -withdrawing nature of the alkyl groups and their influence on the carbamate (B1207046) linkage is key. This knowledge would inform the design of related molecules with tailored reactivity.
Integration of Machine Learning and AI in Reaction Prediction and Optimization
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For a novel compound like this compound, these tools can accelerate the pace of discovery.
Potential applications include:
Predicting Reaction Outcomes : ML models can be trained on existing carbamate reaction data to predict the optimal conditions for the synthesis of this compound, potentially reducing the number of experiments required.
Optimizing Synthetic Routes : AI algorithms could analyze various potential synthetic pathways and suggest the most efficient and sustainable options based on factors like yield, cost, and environmental impact.
Screening for Potential Applications : ML models could predict the potential biological activity or material properties of this compound based on its structure, guiding experimental investigations into promising application areas.
Exploration of New Catalytic Systems for Carbamate Transformations
Catalysis is at the heart of modern organic synthesis. The development of novel catalytic systems for the transformation of this compound would open up new avenues for its use as a chemical intermediate.
Future research could focus on:
Transition Metal Catalysis : While often used for the synthesis of more complex carbamates, the application of transition metal catalysts (e.g., palladium, nickel) for the functionalization of the alkyl chains of this compound could be explored.
Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative for various chemical transformations. Investigating the use of organocatalysts for reactions involving this compound would be a valuable research direction.
Photoredox Catalysis : Light-driven catalytic reactions are a rapidly growing area of research. Exploring photoredox-catalyzed transformations of this compound could enable novel and highly selective reactions.
Comprehensive Studies on Long-Term Environmental Fate and Transformation Products
With increasing environmental awareness, understanding the lifecycle of a chemical is paramount. For this compound, comprehensive studies on its environmental fate are a critical research area.
Key investigations should include:
Biodegradation Pathways : Determining the susceptibility of this compound to microbial degradation and identifying the resulting transformation products is essential for assessing its environmental persistence.
Abiotic Degradation : Studying the hydrolysis and photolysis of this compound under various environmental conditions will help to predict its stability in different ecosystems.
Ecotoxicity Assessment : Evaluating the potential toxicity of this compound and its degradation products to a range of organisms is crucial for a complete environmental risk assessment.
The table below outlines the types of data that would need to be generated in such studies.
| Environmental Parameter | Research Method | Data to be Generated |
| Biodegradability | OECD Guideline Tests (e.g., 301B) | Percentage of degradation over time, identification of metabolites |
| Hydrolytic Stability | OECD Guideline Test 111 | Half-life at different pH values |
| Photodegradation | OECD Guideline Tests | Quantum yield, degradation products |
| Ecotoxicity | Acute and chronic toxicity tests | LC50/EC50 values for representative aquatic and terrestrial organisms |
Expansion into Novel Non-Biological Material Applications
While many carbamates find applications in the life sciences, their utility in materials science is also significant. Future research could explore the potential of this compound as a building block for new materials.
Potential research directions include:
Polymer Chemistry : Investigating the incorporation of this compound as a monomer or additive in the synthesis of polyurethanes or other polymers could lead to materials with novel properties.
Coatings and Adhesives : The carbamate functional group can impart specific properties to coatings and adhesives, such as improved adhesion or cross-linking capabilities. Exploring the use of this compound in these applications would be a worthwhile endeavor.
Organic Electronics : While less common, the tailored electronic properties of carbamate-containing molecules could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Q & A
Q. How can researchers optimize the synthesis of butyl propan-2-ylcarbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, refluxing in anhydrous dichloromethane with a carbodiimide coupling agent (e.g., DCC) may enhance esterification efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to track carbamate bond formation (C=O stretch at ~1700 cm⁻¹) is critical. Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in non-polar solvents can improve purity .
Q. What spectroscopic techniques are most reliable for characterizing butyl proran-2-ylcarbamate?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential:
- ¹H NMR identifies protons on the carbamate group (δ ~5.0–6.0 ppm for NH in DMSO-d₆) and butyl/isopropyl substituents.
- ¹³C NMR confirms the carbonyl carbon (δ ~155–160 ppm).
- FTIR validates carbamate C=O (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
Mass spectrometry (ESI-MS or EI-MS) provides molecular ion confirmation .
Q. How can researchers assess the purity of this compound for reproducibility in biological assays?
- Methodological Answer : Purity is validated via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–220 nm. Gas chromatography (GC) with flame ionization detection is suitable for volatile impurities. Quantitative analysis using internal standards (e.g., deuterated analogs) ensures accuracy. Elemental analysis (C, H, N) confirms stoichiometric ratios .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time) or impurities. To address this:
- Compare experimental protocols for consistency in solvent (DMSO vs. aqueous buffers) and concentration ranges.
- Validate biological activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Reanalyze synthesized compounds via LC-MS to confirm structural integrity and rule out degradation products .
Q. What computational methods can predict the mechanistic pathways of this compound in enzyme inhibition?
- Methodological Answer : Density functional theory (DFT) calculations model carbamate-enzyme interactions (e.g., binding energies, transition states). Molecular dynamics (MD) simulations track conformational changes in enzyme active sites over time. Pair these with experimental validation via isotopic labeling (¹⁴C or ³H) to trace metabolite formation .
Q. How can researchers design stability studies to evaluate this compound under varying physiological conditions?
- Methodological Answer : Conduct stress testing under acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Use LC-MS to identify degradation products (e.g., hydrolysis to butanol and isopropylamine). Accelerated stability studies at elevated temperatures (40–60°C) simulate long-term storage. Kinetic modeling (Arrhenius equation) predicts shelf-life .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacokinetic studies?
- Methodological Answer : Standardize synthetic protocols using design of experiments (DoE) to identify critical process parameters. Implement in-line PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring. Statistical process control (SPC) charts track purity, yield, and impurity profiles across batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
